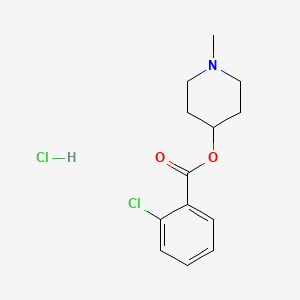
2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide
Overview
Description
2-(cyclohexylamino)-3-ethyl-6-propyl-4(3H)-pyrimidinone dihydrobromide, also known as CEPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CEPP is a pyrimidinone derivative that has been shown to enhance cognitive function and memory in animal models, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease and dementia. In
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrimidinones : Research efforts have led to the development of various synthetic routes for pyrimidinones, which are valuable for their biological activities. For instance, the synthesis of novel pyrimidinones through condensation reactions and their potential as pharmaceuticals or agrochemicals have been explored, highlighting the importance of these compounds in the development of new drugs and agricultural chemicals (Craciun et al., 1998).
Chemical Reactions and Structural Insights : Studies have detailed the chemical reactions and provided structural insights into pyrimidinones, including the synthesis of 4H-cyclohepta[4,5]pyrrolo[1,2-α]pyrimidin-4-ones, showcasing the diverse chemical properties and potential applications of these compounds in medicinal chemistry (Abe, 1987).
Biological Activities
Antimicrobial and Antiviral Properties : Dihydropyrimidinone derivatives have been studied for their broad biological activities, including antimicrobial and antiviral properties. These studies have led to the synthesis of new compounds with potential applications in treating bacterial and fungal infections (Al-Juboori, 2020).
Antifolate Agents for Cancer Treatment : The design and synthesis of antifolates based on pyrimidinone derivatives have been investigated for their potential as antitumor agents. These compounds have shown to be potent inhibitors of dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis, thus presenting a promising avenue for cancer therapy (Gangjee et al., 2007).
HIV-1 Reverse Transcriptase Inhibitors : Compounds such as 6-(cyclohexylmethyl)-5-ethyl-2-((2-oxo-2-phenylethyl)thio)pyrimidin-4(3H)-one have been identified as potent inhibitors of HIV-1 reverse transcriptase, displaying low cytotoxicity and potent anti-HIV-1 activity against various strains. This highlights the potential of pyrimidinone derivatives in the development of new antiretroviral drugs (Zhang et al., 2013).
properties
IUPAC Name |
2-(cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2BrH/c1-3-8-13-11-14(19)18(4-2)15(17-13)16-12-9-6-5-7-10-12;;/h11-12H,3-10H2,1-2H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEXVVUGBUFASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)NC2CCCCC2)CC.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4065368.png)
![2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4065375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4065379.png)
![4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B4065383.png)
![4-[4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4065401.png)
![2-[4-(2-chloro-6-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B4065409.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B4065415.png)
![8-[4-(1H-1,2,4-triazol-1-yl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4065416.png)
![{[5-[hydroxy(phenyl)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4065423.png)
![ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4065446.png)
![methyl (2S,4R)-4-{[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]amino}-1-methylpyrrolidine-2-carboxylate](/img/structure/B4065452.png)
![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4065457.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(tetrahydro-2-furanylmethyl)amine](/img/structure/B4065464.png)